N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide
Description
N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide is a diamide derivative featuring a cyclopropyl group attached to one nitrogen atom and a 3-methoxyphenyl substituent on the other.
Properties
IUPAC Name |
N-cyclopropyl-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPIFBYPZSFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide typically involves the reaction of cyclopropylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides.
Scientific Research Applications
N-cyclopropyl-N’-(3-methoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
A. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindoline-1,3-dione) with a chlorine atom at position 3 and a phenyl group at position 2 (Fig. 1).
- Key Differences :
- Backbone : Phthalimide (aromatic bicyclic) vs. ethanediamide (linear).
- Substituents : Chlorine (electron-withdrawing) vs. cyclopropyl (electron-neutral but sterically demanding) and 3-methoxyphenyl (electron-donating).
- Applications: Used in synthesizing polyimide monomers . The chlorine substituent enhances reactivity in polymerization, whereas the ethanediamide’s linear structure may favor hydrogen bonding in pharmaceutical contexts.
B. 6-Dimethylaminomethyl-1-(3-methoxyphenyl)-1,3-dihydroxycyclohexane Phosphate Salts ()
- Core Structure: Cyclohexane with 3-methoxyphenyl, dimethylaminomethyl, and hydroxyl groups.
- Differences: Backbone: Cyclohexane (non-planar) vs. ethanediamide (planar). Functional Groups: Phosphate salt improves solubility, whereas the ethanediamide’s amide groups may limit solubility but enhance stability.
Physicochemical and Pharmacological Comparisons
Research Findings and Hypotheses
- Reactivity : The cyclopropyl group in the target compound may confer metabolic stability compared to the phenyl group in 3-chloro-N-phenyl-phthalimide, which is prone to electrophilic substitution .
- Bioactivity : The 3-methoxyphenyl group, common in both the target compound and the cyclohexane derivative (), is associated with serotonin receptor modulation in pharmaceuticals . However, the ethanediamide’s linear structure might limit membrane permeability compared to the cyclohexane scaffold.
- Synthetic Challenges : High-purity synthesis (critical for 3-chloro-N-phenyl-phthalimide in polymers ) suggests similar rigor may be required for the target compound’s diamide backbone to avoid byproducts.
Biological Activity
N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a methoxy-substituted aromatic ring, connected by an ethanediamide backbone. This unique structure is significant for its interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in serotonin pathways, potentially enhancing mood and cognitive function.
- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells and promoting neuroprotection.
- Cytotoxic Effects : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin pathways, potentially enhancing mood and cognitive function. |
| Antioxidant Properties | May mitigate oxidative stress in neuronal cells, promoting neuroprotection. |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. |
| Analgesic Effects | Some studies indicate pain-relieving properties through modulation of pain pathways. |
Neurotransmitter Interaction Study
A study investigated the interaction of this compound with serotonin receptors. The results indicated a significant modulation of serotonin signaling pathways, suggesting potential applications in treating mood disorders.
In Vitro Cytotoxicity Assessment
Research evaluating the cytotoxicity of the compound against various human cancer cell lines (e.g., RKO, MCF-7, PC-3) demonstrated notable inhibitory effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| MCF-7 | 78.72 |
These findings indicate that this compound has the potential to be developed as an anticancer agent.
Oxidative Stress Mitigation Study
Another study focused on the antioxidant properties of the compound. In vitro assays showed that it effectively reduced oxidative stress markers in neuronal cells, supporting its potential use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
